molecular formula C8H7BrF2O B136177 1-Bromo-4-ethoxy-2,3-difluorobenzene CAS No. 156573-09-0

1-Bromo-4-ethoxy-2,3-difluorobenzene

Cat. No.: B136177
CAS No.: 156573-09-0
M. Wt: 237.04 g/mol
InChI Key: OJZVBJOHBGYINN-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-2,3-difluorobenzene is an organic compound with the molecular formula C8H7BrF2O. It is a derivative of benzene, characterized by the presence of bromine, ethoxy, and difluoro substituents on the aromatic ring. This compound is often used as an intermediate in organic synthesis due to its unique reactivity and structural properties .

Preparation Methods

The preparation of 1-Bromo-4-ethoxy-2,3-difluorobenzene is primarily achieved through chemical synthesis. One common method involves the reaction of 2,3-difluorobenzene with bromoethanol under alkaline conditions . The reaction typically proceeds as follows:

    Starting Materials: 2,3-difluorobenzene and bromoethanol.

    Reaction Conditions: Alkaline medium, often using a base such as sodium hydroxide.

    Procedure: The reactants are mixed and heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

1-Bromo-4-ethoxy-2,3-difluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Bromo-4-ethoxy-2,3-difluorobenzene is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethoxy-2,3-difluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. . The ethoxy and difluoro groups influence the reactivity and selectivity of the compound, guiding the formation of specific products.

Comparison with Similar Compounds

1-Bromo-4-ethoxy-2,3-difluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts unique reactivity and versatility in various chemical applications.

Properties

IUPAC Name

1-bromo-4-ethoxy-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZVBJOHBGYINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650448
Record name 1-Bromo-4-ethoxy-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156573-09-0
Record name 1-Bromo-4-ethoxy-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an aqueous (400 ml) solution of 4-bromo-2,3-difluorophenol (T-1) (195.0 g), bromoethane (196.2 g) and tetrabutylammonium bromide (hereinafter, abbreviated as TBAB) (24.2 g), sodium hydroxide (75.9 g) was added, and heating agitation was carried out at 80° C. for 6 hours in a nitrogen atmosphere. After completion of the reaction, extraction was carried out with heptane, an organic layer was washed with water and a saturated aqueous solution of sodium chloride, and then the resultant solution was dried over anhydrous magnesium sulfate and concentrated under reduced pressure, and thus a black oily matter was obtained. The resultant material was purified by distillation, and thus 1-ethoxy-2,3-difluorobromobenzene (T-2) was obtained as a colorless oily matter (230.0 g, yield: 97%).
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Synthesis routes and methods II

Procedure details

Sodium hydroxide (75.9 g) was added to a water (400 ml) solution of 4-bromo-2,3-difluorophenol (T-1) (195.0 g), bromoethane (196.2 g) and tetrabutylammonium bromide (hereinafter abbreviated as TBAB) (24.2 g), and the mixture was heated at 80° C. for 6 hours with stirring under an atmosphere of nitrogen. After the reaction had been completed, the reaction mixture was extracted with heptane and the organic layer was washed successively with water and brine, and dried over anhydrous magnesium sulfate. The extract was concentrated under reduced pressure to give a black oil. The oil was purified by distillation to give 1-ethoxy-2,3-difluorobromobenzene (T-2) (230.0 g, 97% yield) as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 1-Bromo-4-ethoxy-2,3-difluorobenzene?

A1: While the abstract doesn't explicitly state the significance, the presence of bromine, ethoxy, and fluorine substituents on the benzene ring suggests this compound could be a valuable building block for further chemical synthesis. These functional groups can participate in various reactions, potentially leading to more complex molecules with desired properties for applications in pharmaceuticals, agrochemicals, or materials science.

Q2: What spectroscopic techniques were used to confirm the structure of the synthesized compound?

A2: The researchers used Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Differential Scanning Calorimetry (DSC) to characterize the synthesized this compound [].

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